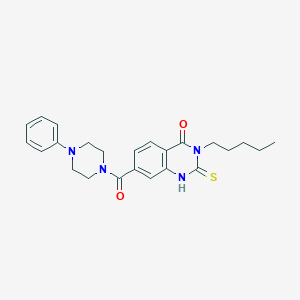
3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.
Synthesis Analysis
Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is a rapid technique that can enhance reaction rates and yields. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using this technique and characterized by spectral analysis . Another method involves the condensation of sulfanilamide with 4H-3,1-benzoxazin-4-ones to produce 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives . Additionally, the synthesis of 3-phenyl-2-substituted-3H-quinazolin-4-ones can be achieved by reacting the amino group of 2-hydrazino-3-phenyl-3H-quinazolin-4-one with different aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex, with various substituents influencing their biological activity. For example, the presence of a 3-(4-fluorophenyl) group and a 2-(propylthio) moiety in a quinazolinone compound has been analyzed using Raman spectroscopy, and its crystal structure has been determined through single-crystal X-ray diffraction . The molecular structure is crucial for the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinones undergo various chemical reactions, including sulfonylation, which can be regioselective depending on the substituents present on the quinazolinone nucleus. For instance, a hydrogen substituent at the 2-position directs the sulfonyl group to the N-3 position, while alkylsulfanyl or amino substituents lead to sulfonylation of the carbonyl oxygen . Additionally, unexpected 1,3-sulfonyl migration can occur, which is an intramolecular N- to O-shift .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesized compounds are typically characterized by spectral analysis, including IR, 1H-NMR, MS, and elemental analyses . These properties are essential for determining the compound's suitability for pharmaceutical applications and for understanding its behavior in biological systems.
科学的研究の応用
Chemical Properties and Structural Analysis
The compound is closely related to pelanserin, which is known for its potent antagonistic effects on serotonin 5-HT2 and α1-adrenoceptor. The structure of pelanserin involves a quinazolinedione heterocycle and a phenylpiperazine group, connected by an n-propyl chain. The molecular arrangement shows a significant dihedral angle between the benzene ring and the quinazolinedione ring system, which could be pivotal for its biological activity. In the crystal form, pelanserin molecules form centrosymmetric dimers through hydrogen bonding, a characteristic that could influence its stability and reactivity in various conditions (Aguirre Hernández, Somanathan, & Bernès, 2014).
Synthesis and Functionalization
The compound's synthesis involves intricate chemical reactions, demonstrating its potential to form diverse derivatives through intramolecular electrophilic cyclization. This process allows for the creation of various structurally complex and functionally rich compounds, indicating its versatility in chemical synthesis and potential applicability in creating novel molecules with specific biological activities (Kut, Onysko, & Lendel, 2020).
Anticancer Potential
Quinazoline derivatives, closely related to the mentioned compound, have shown significant promise in cancer treatment. The methodology of synthesizing these derivatives has been optimized to enhance their effectiveness against cancer cell lines. In particular, certain quinazoline derivatives have exhibited remarkable activity against CNS SNB-75 Cancer cell line, demonstrating the potential of such compounds in developing potent anticancer agents (Noolvi & Patel, 2013).
Antihistaminic and Anti-inflammatory Properties
Quinazolin-4-one derivatives have been synthesized and shown to possess significant H1-antihistaminic activity, indicating their potential use in treating allergies and related conditions. Some derivatives have shown negligible sedation effects compared to standard antihistamine drugs, suggesting their advantage in terms of side effects (Alagarsamy & Parthiban, 2014). Similarly, other quinazolin-4-one derivatives have demonstrated analgesic and anti-inflammatory properties, further underscoring the therapeutic potential of this compound's derivatives (Alagarsamy, Solomon, & Dhanabal, 2007).
特性
IUPAC Name |
3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEQAAUERYJNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)
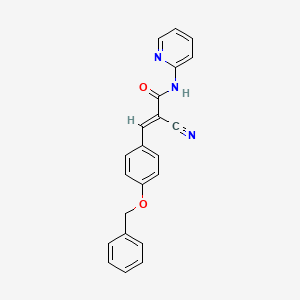

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2500122.png)
![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)
![Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2500124.png)
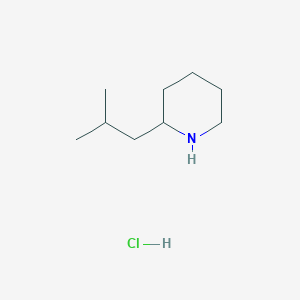
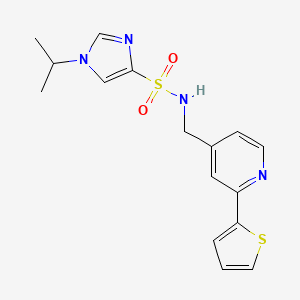
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500131.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2500135.png)
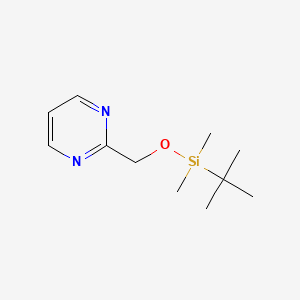
![({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine](/img/structure/B2500138.png)